4,4,5,5-Tétraméthyl-2-(3-méthyl-5-(trifluorométhyl)phényl)-1,3,2-dioxaborolane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

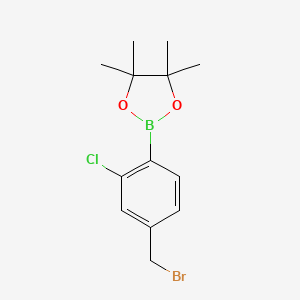

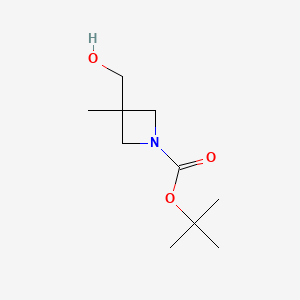

“4,4,5,5-Tetramethyl-2-(3-methyl-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane” is an important boric acid derivative . It is a significant intermediate in organic synthesis reactions, particularly in carbon-carbon coupling and carbon heterocoupling reactions . Due to its unique structure, it has good biological activity and pharmacological effects .

Synthesis Analysis

The compound is obtained by a two-step substitution reaction . The synthesis method of the compound is shown in Scheme 1 .Molecular Structure Analysis

The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS . The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values .Chemical Reactions Analysis

In organic synthesis reactions, boronic acid pinacol ester compounds are significant reaction intermediates . They have many applications in carbon-carbon coupling and carbon heterocoupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound are revealed through the study of the molecular electrostatic potential and frontier molecular orbitals of the compound . The molecular structure characteristics, conformation, and some special physical and chemical properties of the compound are also discussed .Applications De Recherche Scientifique

Synthèse Organique

Ce composé est un intermédiaire important en synthèse organique . Il est souvent utilisé dans la protection des glycols, la synthèse asymétrique des acides aminés, les réactions de Diels-Alder et de couplage de Suzuki .

Développement de Médicaments

Les composés de l'acide borique comme celui-ci sont souvent utilisés comme inhibiteurs enzymatiques ou médicaments à ligand spécifique . Ils peuvent être utilisés non seulement dans le traitement des tumeurs et des infections microbiennes, mais aussi dans la conception de médicaments anticancéreux .

Recherche Anticancéreuse

Dans la recherche de médicaments anticancéreux, les enzymes produites par les composés de l'acide borique présentaient des espèces oxygénées réactives hautement réactives, ce qui pourrait conduire à l'apoptose des cellules cancéreuses du côlon humain HCT116 . Ce composé peut traiter efficacement le cancer du côlon .

Sondes Fluorescentes

<a data-citationid="b5ff076b-b512-7a53-c087-99e26f16c6b4-32-group" h="ID=SER

Mécanisme D'action

Target of Action

It is known that boric acid compounds, which this compound is a derivative of, are often used as enzyme inhibitors or specific ligand drugs .

Mode of Action

It’s known that boric acid compounds can lead to apoptosis of certain cancer cells by producing highly reactive oxygen species .

Biochemical Pathways

Boric acid compounds are known to be involved in various transformation processes due to their high reactivity .

Result of Action

It’s known that boric acid compounds can lead to apoptosis and necrosis of certain cancer cells .

Action Environment

Boronic ester bonds, which this compound contains, are known to respond to various microenvironmental changes such as ph, glucose, and atp in the organism .

Avantages Et Limitations Des Expériences En Laboratoire

TMT-3MFP has several advantages for use in laboratory experiments. It is a relatively stable compound and can be easily synthesized. In addition, it is soluble in organic solvents and can be used in a wide range of reactions. However, there are some limitations to its use in laboratory experiments. TMT-3MFP is a relatively expensive compound, and it can be difficult to obtain in large quantities. In addition, the reaction conditions required for its synthesis can be difficult to control.

Orientations Futures

The potential applications of TMT-3MFP are still being explored. One potential future direction is the development of new synthetic methods for the synthesis of complex molecules. In addition, further research could be done to explore the potential therapeutic applications of TMT-3MFP, such as its potential use as an anti-inflammatory or antioxidant agent. Finally, further research could be done to explore the potential biochemical and physiological effects of TMT-3MFP.

Méthodes De Synthèse

TMT-3MFP is synthesized through a three-step process, starting with the reaction of 3-methyl-5-(trifluoromethyl)phenol (3MFP) with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (TMTD). This reaction produces a dioxaborolane intermediate, which is then reacted with aqueous ammonia to form TMT-3MFP. The reaction is performed in a two-phase system, with the aqueous phase containing the ammonia and the organic phase containing the reactants. The reaction can be performed in a single-pot method or in a two-step method.

Propriétés

IUPAC Name |

4,4,5,5-tetramethyl-2-[3-methyl-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BF3O2/c1-9-6-10(14(16,17)18)8-11(7-9)15-19-12(2,3)13(4,5)20-15/h6-8H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZEQLHMVTFFKNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(F)(F)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BF3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681913 |

Source

|

| Record name | 4,4,5,5-Tetramethyl-2-[3-methyl-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256358-84-5 |

Source

|

| Record name | 4,4,5,5-Tetramethyl-2-[3-methyl-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-9-[(2,3,5-tri-o-benzoyl-2-c-methyl-beta-d-ribofuranosyl)]-9h-purine](/img/structure/B580609.png)

![5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole](/img/structure/B580613.png)